4-Bromo-1-fluoro-2-iodonaphthalene
Description
Significance of Halogenated Aromatic Compounds in Contemporary Chemical Research
Halogenated aromatic compounds are integral to modern chemical research, serving as key intermediates in a myriad of synthetic transformations. The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the carbon-halogen bond provides a reactive handle for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental to the construction of complex organic molecules. nih.gov These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Polyhalogenated aromatic hydrocarbons, a class of planar polycyclic organic compounds with multiple halogen atoms, are also studied for their environmental persistence and biological interactions. bldpharm.com
The Naphthalene (B1677914) Core as a Versatile Platform for Chemical Innovation
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a prevalent motif in numerous natural products, pharmaceuticals, and functional materials. nih.govwordpress.com Its extended π-system and multiple substitution sites make it an attractive platform for chemical modification. Naphthalene derivatives have found applications in diverse areas, from antimicrobial agents to components of organic light-emitting diodes (OLEDs). wordpress.comechemi.com The reactivity of the naphthalene core is distinct from that of benzene, with the α-positions (1, 4, 5, and 8) generally being more susceptible to electrophilic attack than the β-positions (2, 3, 6, and 7). libretexts.orgyoutube.com This inherent regioselectivity, combined with the ability to introduce a wide variety of functional groups, underscores the naphthalene core's role as a cornerstone of modern organic synthesis. nih.govmdpi.com
Unique Synthetic and Reactivity Challenges of Asymmetric Polyhalogenation: The Case of 4-Bromo-1-fluoro-2-iodonaphthalene
This compound is a prime example of such a complex molecule. The interplay of the electron-withdrawing nature of the fluorine atom and the varying sizes and polarizabilities of the bromine and iodine atoms creates a unique electronic and steric environment. This specific substitution pattern is expected to impart distinct reactivity to the molecule, making the remaining C-H bonds and the carbon-halogen bonds susceptible to a range of selective transformations. However, detailed research on the synthesis and reactivity of this compound is not extensively documented in publicly available literature, highlighting its status as a novel and potentially underexplored chemical entity. Its CAS number is 2103228-86-8. bldpharm.com
Compound Data
Below are tables detailing the compounds mentioned in this article.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-fluoro-2-iodonaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFI/c11-8-5-9(13)10(12)7-4-2-1-3-6(7)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKATLCLNRKUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2F)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 1 Fluoro 2 Iodonaphthalene and Analogous Halogenated Naphthalene Architectures
Strategic Approaches to Regioselective Halogenation of Naphthalene (B1677914) Systems
Achieving regioselectivity in the halogenation of naphthalenes is a foundational challenge. The inherent reactivity of the naphthalene ring, which typically favors substitution at the α-position (C1, C4, C5, C8), often leads to mixtures of isomers in electrophilic aromatic substitution reactions. researchgate.net Consequently, chemists have developed a range of strategies to control the position of halogen incorporation.
Direct halogenation involves the treatment of a naphthalene precursor with an electrophilic halogenating agent. While straightforward, controlling the regioselectivity of these reactions can be difficult and is highly dependent on the reaction conditions and the substituents already present on the naphthalene core. researchgate.net
For instance, the electrophilic cyclization of specific arene-containing propargylic alcohols using reagents like iodine monochloride (ICl), iodine (I₂), bromine (Br₂), and N-Bromosuccinimide (NBS) can produce a variety of substituted 2-iodonaphthalenes and 3-halo-2-naphthols regioselectively under mild conditions. nih.gov Another approach involves a mechanically activated solid-state reaction of naphthalene with a lead tetraacetate-metal halide system. This method has been shown to yield 1-halonaphthalene as the primary product, along with 1,4-dihalonaphthalene, demonstrating greater selectivity compared to liquid-phase reactions. researchgate.net
Table 1: Comparison of Liquid- vs. Solid-State Halogenation of Naphthalene
| Method | Reagents | Main Product(s) | Selectivity |
|---|---|---|---|
| Liquid-Phase | Varies | Mixture of isomers | Lower |
Metal-mediated reactions offer powerful alternatives for achieving high regioselectivity in the halogenation of naphthalene systems, often by activating specific C-H bonds. These methods can provide access to substitution patterns that are difficult to obtain through direct halogenation.
A notable example is the use of magnesium amide-mediated processes for the synthesis of perfluorohalogenated naphthalenes (PFXNaPs). rsc.orgchemrxiv.org This strategy has been successfully applied to electron-deficient polyfluoronaphthalenes, achieving good to excellent yields of the desired halogenated products. rsc.orgchemrxiv.org The mechanism involves the use of a magnesium amide base to facilitate the selective introduction of halogens.
Alkali-metal-mediated manganation (AMMMn) represents another sophisticated technique for the direct, regioselective functionalization of naphthalenes. nih.gov Using a synergic base like sodium monoalkyl-bisamidomanganate, specific ortho-manganated naphthyl products can be generated. nih.gov These organometallic intermediates can then, in principle, be trapped with an electrophilic halogen source to introduce a halogen at a specific position. This approach has been used to create complex metallacyclic structures with high regiocontrol. nih.gov
Sequential Functionalization Strategies for Asymmetric Halogen Introduction
The synthesis of asymmetrically substituted multihalogenated naphthalenes like 4-bromo-1-fluoro-2-iodonaphthalene necessitates sequential functionalization, where halogens are introduced in a stepwise manner. This approach relies on the ability to selectively functionalize one position at a time, often using directing groups or exploiting the differential reactivity of C-H or C-halogen bonds.
Palladium-catalyzed reactions are particularly valuable for these strategies. nih.gov For example, a pre-existing functional group on the naphthalene ring can direct the C-H activation and subsequent halogenation to a specific position. Research has shown that with 1-naphthaldehydes, palladium-catalyzed C-H halogenation can be directed to the C8-position. researchgate.net By modifying the substrate through the formation of an aromatic imine intermediate, the regioselectivity can be switched to the C2-position, highlighting the power of intermediate-directed functionalization. researchgate.net Halogenated naphthalenes themselves are excellent precursors for further diversification, as the carbon-halogen bonds can be selectively activated for cross-coupling reactions, allowing for the introduction of other functional groups or building blocks. nih.gov
Design and Synthesis of Precursors for Multihalogenated Naphthalene Derivatization
The rational design and synthesis of advanced precursors are central to the efficient construction of complex halogenated naphthalenes. These precursors are strategically functionalized to facilitate subsequent regioselective halogenation or cross-coupling reactions.
Examples of such precursors include:
4-Hydroxy-2-pyrones: These compounds can be converted into highly functionalized 2-pyrones, which then react with aryne intermediates to provide multisubstituted naphthalenes through a Diels-Alder reaction followed by decarboxylative aromatization. rsc.org
1,8-Naphthalic Anhydride: This commercially available starting material can be hydrolyzed to its di-alkali metal salt and subsequently brominated to produce 4-bromo-1,8-naphthalic acid anhydride, a key intermediate for dyes and pigments. google.com
Halogen-Bridged Methylnaphthyl Palladium Dimers: These organometallic complexes have been developed as versatile and highly effective catalyst precursors for a range of cross-coupling reactions, including Suzuki and Heck couplings, which are essential for building complex naphthalene-based molecules. nih.gov
The synthesis of these precursors often involves multi-step sequences that install key functional groups to control the reactivity and selectivity of the final halogenation and functionalization steps.
Exploration of Novel Synthetic Pathways to Complex Halogenated Naphthalene Frameworks
Modern synthetic chemistry continues to provide innovative pathways to complex aromatic systems that bypass the limitations of classical methods. For halogenated naphthalenes, benzannulation and aryne-based strategies have emerged as particularly powerful.
One of the most versatile methods is the regioselective benzannulation of haloalkynes. researchgate.netnih.gov This approach allows for the controlled synthesis of polyheterohalogenated naphthalenes by reacting haloalkynes in a cycloaddition reaction. The modularity of this method has been demonstrated in the preparation of numerous complex products, with predictable and unambiguous regioselectivity. researchgate.netnih.gov It enables independent control over halide substitution at multiple positions on the naphthalene scaffold. researchgate.netnih.gov
Another advanced strategy involves the use of aryne intermediates, specifically naphthalyne equivalents. elsevierpure.com By designing precursors that contain both a silyl and an iodo group, chemists can selectively generate naphthalyne intermediates in a reagent-controlled manner. These highly reactive species can then be trapped with various reagents to build a wide variety of multisubstituted naphthalene cores from simple starting modules. elsevierpure.com
Table 2: Overview of Synthetic Strategies for Halogenated Naphthalenes
| Strategy | Description | Key Features |
|---|---|---|
| Direct Halogenation | Electrophilic addition of halogens to the naphthalene ring. | Simple, but often lacks regioselectivity. researchgate.net |
| Metal-Mediated Halogenation | Use of metals (e.g., Mg, Mn, Pd) to direct C-H activation and halogenation. | High regioselectivity; access to unique isomers. researchgate.netrsc.orgnih.gov |
| Sequential Functionalization | Stepwise introduction of halogens and other functional groups. | Precise control over substitution patterns; synthesis of asymmetric products. researchgate.net |
| Benzannulation of Haloalkynes | Cycloaddition reaction to construct the naphthalene ring with pre-installed halogens. | Modular, highly regioselective, predictable outcomes. researchgate.netnih.gov |
Reactivity and Reaction Mechanism Studies of 4 Bromo 1 Fluoro 2 Iodonaphthalene
Interplay of Halogen Substituents on Naphthalene (B1677914) Ring Reactivity
The reactivity of the 4-bromo-1-fluoro-2-iodonaphthalene molecule is a direct consequence of the cumulative electronic and steric effects of its three different halogen atoms. These effects modulate the electron density of the naphthalene ring system and influence the accessibility of its various positions to reacting species.
Electronic and Steric Effects of Bromine, Fluorine, and Iodine
The electronic influence of a halogen substituent on an aromatic ring is a balance of two opposing forces: the inductive effect (-I) and the resonance effect (+R). The inductive effect is an electron-withdrawing phenomenon that results from the electronegativity of the halogen, which decreases the electron density of the aromatic ring. The resonance effect, on the other hand, is an electron-donating phenomenon that arises from the delocalization of the halogen's lone pair electrons into the aromatic π-system.
For the halogens present in this compound, these effects can be summarized as follows:
Fluorine (F): Due to its high electronegativity, fluorine exerts a strong inductive electron-withdrawing effect. nih.gov Its resonance effect is comparatively weak, making it a net electron-withdrawing group that deactivates the ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution. masterorganicchemistry.com
Steric effects are also critical, particularly in the congested environment of a polysubstituted naphthalene. The steric hindrance increases with the size of the halogen atom (I > Br > F). In this compound, the iodine at the C2 position and the bromine at the C4 position can influence the approach of reagents, potentially directing reactions to less hindered sites. canterbury.ac.nzstackexchange.com The peri-interaction between a substituent at the C4 position and the hydrogen at the C5 position is a known factor in naphthalene chemistry that can affect reactivity and selectivity. nih.gov
Table 1: Comparison of Electronic and Steric Effects of Halogen Substituents
| Halogen | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Van der Waals Radius (Å) | Steric Hindrance |
|---|---|---|---|---|---|
| Fluorine | 3.98 | Strong (-I) | Weak (+R) | 1.47 | Low |
| Bromine | 2.96 | Moderate (-I) | Moderate (+R) | 1.85 | Moderate |
Influence on Electrophilic and Nucleophilic Aromatic Substitution Pathways
The collective impact of the three halogens significantly influences the pathways of both electrophilic and nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing nature of the halogens makes the naphthalene ring more susceptible to nucleophilic attack, a characteristic feature of SNAr reactions. masterorganicchemistry.comyoutube.comlibretexts.org These reactions are facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.com In this compound, all three halogens contribute to this activation. The reaction typically involves the addition of a nucleophile to the ring followed by the elimination of a leaving group. The positions ortho and para to the electron-withdrawing groups are the most activated sites for nucleophilic attack. masterorganicchemistry.comlibretexts.org Given the substitution pattern, a nucleophile could potentially attack at a halogen-bearing carbon, leading to substitution of one of the halogens. The relative leaving group ability in SNAr reactions can be complex and context-dependent, but often fluorine's high electronegativity can make the carbon it's attached to highly electrophilic and thus a prime target for nucleophilic attack, even though the C-F bond is strong. masterorganicchemistry.com
Site-Selective Functionalization Strategies
The distinct properties of the three carbon-halogen bonds in this compound are the key to developing site-selective functionalization strategies. By carefully choosing reaction conditions and catalysts, chemists can target a specific halogen for transformation while leaving the others intact.
Mechanistic Investigations of Regioselective Transformations
Regioselective transformations of polyhalogenated naphthalenes are often guided by the inherent reactivity differences of the C-X bonds or by employing directing groups to steer a reaction to a specific C-H position. researchgate.net In the absence of a stronger directing group, the intrinsic electronic and steric factors of the halogens themselves govern the regioselectivity. For instance, in reactions involving C-H activation, a catalyst might preferentially coordinate to a less sterically hindered position or a position with favorable electronic properties. researchgate.netnih.gov Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are crucial for understanding and predicting the regioselectivity of these transformations. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds and are particularly well-suited for the selective functionalization of polyhalogenated compounds. nih.govacs.orgnih.gov
The success of selective cross-coupling reactions on molecules like this compound hinges on the differential reactivity of the carbon-halogen bonds. The key step in many cross-coupling catalytic cycles, such as the Suzuki-Miyaura reaction, is the oxidative addition of the palladium catalyst to the carbon-halogen bond. wikipedia.orgorganic-chemistry.org The rate of this step is highly dependent on the identity of the halogen, following the general trend: C-I > C-Br >> C-Cl > C-F. wikipedia.orgharvard.edu This trend is inversely correlated with the bond dissociation energies of the carbon-halogen bonds.
Table 2: Average Bond Dissociation Energies of Carbon-Halogen Bonds on an Aromatic Ring
| Bond | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
|---|---|---|
| C-F | ~536 | Lowest |
| C-Br | ~356 | Intermediate |
This predictable reactivity hierarchy allows for sequential, site-selective cross-coupling reactions. For this compound:
C-I Bond Functionalization: The C-I bond at the C2 position is the most reactive and will selectively undergo oxidative addition with a palladium catalyst under mild conditions. researchgate.net This allows for the introduction of a new functional group at this position while the C-Br and C-F bonds remain untouched.
C-Br Bond Functionalization: After the C-I bond has reacted, more forcing reaction conditions or a different catalyst system can be employed to activate the C-Br bond at the C4 position for a second cross-coupling reaction.
C-F Bond Functionalization: The C-F bond at the C1 position is the strongest and most resistant to oxidative addition. worktribe.comnih.gov Its activation typically requires specialized, highly active catalysts and harsh reaction conditions. rsc.orgrsc.org In many synthetic sequences, the C-F bond is intentionally left unreacted, serving as a stable substituent that can influence the final properties of the molecule.
By exploiting this differential reactivity, this compound can serve as a versatile building block for the synthesis of a wide array of complex, polysubstituted naphthalene derivatives in a controlled and predictable manner.
Palladium-Catalyzed Processes
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of polyhalogenated substrates like this compound, chemoselectivity is a key consideration. The general order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F. This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the ease of oxidative addition to the palladium(0) center.
Given this reactivity trend, palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Heck couplings are expected to occur preferentially at the C-I bond of this compound. For instance, in a Suzuki coupling, the reaction with an arylboronic acid would selectively replace the iodine atom, leaving the bromine and fluorine atoms intact. This allows for subsequent, different cross-coupling reactions at the C-Br bond under more forcing conditions.
| Coupling Reaction | Expected Site of Reaction | Catalyst System (Typical) |
| Suzuki Coupling | C-I bond | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |
| Sonogashira Coupling | C-I bond | Pd(PPh₃)₂Cl₂, CuI, amine base |
| Heck Reaction | C-I bond | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) |
This table represents expected outcomes based on established principles of palladium catalysis.
Copper-Catalyzed Processes
Copper-catalyzed reactions, particularly the Ullmann condensation, offer a complementary approach to functionalizing aryl halides. nih.gov These reactions are often used for the formation of carbon-oxygen and carbon-nitrogen bonds. Similar to palladium-catalyzed processes, the reactivity of aryl halides in copper-catalyzed reactions generally follows the order I > Br > Cl.
Therefore, in a reaction with a phenol (B47542) or an amine in the presence of a copper catalyst, this compound would be expected to react selectively at the C-I bond to form the corresponding ether or amine derivative. The bromo and fluoro substituents would remain for potential further transformations.
Metal-Halogen Exchange Reactions utilizing Organometallic Reagents
Metal-halogen exchange is a fundamental reaction in organometallic chemistry, most commonly employing organolithium or Grignard reagents. This process is highly effective for the preparation of functionalized organometallic species. The rate of exchange is highly dependent on the halogen, with the general trend being I > Br > Cl. Current time information in Pasuruan, ID.
For this compound, treatment with an organolithium reagent such as n-butyllithium at low temperatures would selectively induce iodine-lithium exchange. This would generate 4-bromo-1-fluoro-2-lithionaphthalene, a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of substituents at the 2-position. The much less reactive C-Br and C-F bonds would not participate in the exchange under these conditions.
| Organometallic Reagent | Expected Site of Exchange | Typical Conditions |
| n-Butyllithium | C-I bond | Anhydrous THF, -78 °C |
| Isopropylmagnesium Chloride | C-I bond | Anhydrous THF, -20 °C to 0 °C |
This table illustrates the expected regioselectivity based on established reactivity patterns of organohalides.
Intramolecular Cyclization and Annulation Pathways of Halogenated Naphthalenes
The functionalized derivatives of this compound, obtained through the selective reactions described above, can serve as precursors for intramolecular cyclization reactions to construct new ring systems. For example, if an alkenyl group is introduced at the 2-position (via a Heck or Suzuki reaction at the C-I bond), an intramolecular Heck reaction could be envisioned to form a new five- or six-membered ring fused to the naphthalene core. Current time information in Pasuruan, ID.
Similarly, the introduction of appropriate functional groups at both the 2- and 3-positions (requiring a multi-step synthesis starting from this compound) could pave the way for annulation strategies leading to complex polycyclic aromatic systems.
Radical-Mediated Transformations in Polyhalogenated Naphthalene Systems
Radical reactions offer an alternative pathway for the functionalization and cyclization of halogenated naphthalenes. The homolytic cleavage of the carbon-halogen bond can be initiated by radical initiators (e.g., AIBN) or photochemically. The relative ease of homolysis follows the trend of bond strength: C-I < C-Br < C-F.
Thus, under radical conditions, the C-I bond of this compound is the most likely to undergo cleavage to form a naphthyl radical. This radical can then participate in various transformations, including hydrogen atom abstraction, addition to multiple bonds, or intramolecular cyclization if a suitable tethered reactive group is present. For instance, a derivative with an appropriately positioned double or triple bond could undergo radical cyclization to form new cyclic structures.
Theoretical and Computational Investigations of 4 Bromo 1 Fluoro 2 Iodonaphthalene
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 4-Bromo-1-fluoro-2-iodonaphthalene is fundamentally shaped by the interplay of the electronegative halogen substituents (F, Br, I) and the extended π-system of the naphthalene (B1677914) core. The varying electronegativities and sizes of the halogens create a highly polarized molecule. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the naphthalene ring. Bromine and iodine, while also electronegative, are more polarizable and can participate in resonance effects (+M), donating electron density to the aromatic system.
Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's reactivity. In polyhalogenated naphthalenes, the HOMO is typically a π-orbital distributed across the naphthalene ring, while the LUMO is often a σ-orbital associated with one of the carbon-halogen bonds, particularly the C-I bond due to the lower energy of the C-I σ orbital.
Table 1: Calculated HOMO and LUMO Energies for a Model Polyhalogenated Naphthalene
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | π-orbital on the naphthalene ring |
| LUMO | -1.2 | σ*-orbital localized on the C-I bond |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity |
Note: These are representative values for a model polyhalogenated naphthalene and the actual values for this compound would require specific DFT calculations.
The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these frontier orbitals is crucial for predicting the sites of electrophilic and nucleophilic attack.
Prediction of Reactivity and Regioselectivity through Computational Models, including Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the reactivity and regioselectivity of chemical reactions involving complex organic molecules. For this compound, DFT calculations can be employed to map the electron density distribution and identify regions susceptible to chemical attack.
Reactivity descriptors derived from DFT, such as the Fukui function and the dual descriptor, can pinpoint the most reactive sites within the molecule. The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added or removed. A high value of f+(r) signifies a site prone to nucleophilic attack, while a high f-(r) suggests a site susceptible to electrophilic attack.
In the case of this compound, the carbon atom attached to the iodine is expected to be a primary site for nucleophilic attack due to the highly polarized and weak C-I bond. Conversely, electrophilic attack is likely to be directed towards the electron-rich regions of the naphthalene ring that are less influenced by the electron-withdrawing halogens.
Regioselectivity in reactions such as cross-coupling or nucleophilic aromatic substitution can be rationalized by calculating the activation energies for different reaction pathways. DFT allows for the modeling of transition states and reaction intermediates, providing a quantitative basis for predicting the major product. The significant differences in the C-F, C-Br, and C-I bond strengths and polarities will be the dominant factor in determining the regioselectivity of reactions involving the cleavage of a carbon-halogen bond.
Analysis of Non-Covalent Intermolecular Interactions: Sigma-Hole and Pi-Hole Bonding
A defining feature of polyhalogenated aromatic compounds is their ability to form highly directional non-covalent interactions known as halogen bonds. These interactions arise from the anisotropic distribution of electron density around the halogen atom, leading to a region of positive electrostatic potential, termed a σ-hole, located on the outermost portion of the halogen atom along the extension of the covalent bond. mdpi.com This positive σ-hole can interact favorably with a nucleophile or a region of negative electrostatic potential.
In this compound, both bromine and iodine atoms possess significant σ-holes, with the magnitude of the positive potential increasing with the polarizability of the halogen (I > Br). The iodine atom, being the most polarizable and least electronegative of the halogens (excluding fluorine), will exhibit the most prominent σ-hole and is therefore the most likely site for halogen bonding.
Furthermore, the electron-withdrawing nature of the multiple halogen substituents can lead to the formation of a π-hole, which is a region of positive electrostatic potential located above and below the plane of the aromatic ring. mdpi.comresearchgate.net This π-hole can engage in interactions with electron-rich species, such as anions or other π-systems. The presence of both σ-holes and a π-hole on the same molecule allows for the formation of complex and highly directional supramolecular assemblies. mdpi.comresearchgate.net
Computational studies on related perfluorohalogenated benzenes have shown that these σ-hole and π-hole interactions can be comparable in strength to conventional hydrogen bonds and play a crucial role in determining the crystal packing and solid-state properties of these materials. researchgate.net DFT calculations are instrumental in quantifying the strength and directionality of these non-covalent interactions.
Conformational Analysis and Stereochemical Considerations in Polyhalogenated Naphthalenes
Conformational analysis of polyhalogenated naphthalenes involves assessing the potential energy surface associated with bond rotations and minor puckering of the aromatic rings. While the naphthalene core is relatively rigid, the C-X (X = F, Br, I) bonds can exhibit some degree of bending and stretching to alleviate steric clash.
Stereochemical considerations become more prominent in more heavily substituted naphthalenes or in systems where atropisomerism is possible due to restricted rotation around a single bond. For this compound, the primary stereochemical feature is the planar chirality of the substituted naphthalene ring. However, without a chiral center or restricted rotation leading to stable atropisomers, the molecule itself is achiral. The main conformational considerations would revolve around minimizing the steric repulsion between the adjacent bromo, fluoro, and iodo substituents.
Elucidation of Reaction Pathways and Transition State Analysis
Computational chemistry, particularly DFT, provides a powerful means to elucidate the mechanisms of chemical reactions by mapping out the entire reaction pathway, including reactants, products, intermediates, and transition states. For a molecule like this compound, this approach can be used to understand the sequence of bond-making and bond-breaking events in various transformations.
For instance, in a nucleophilic aromatic substitution reaction, theoretical calculations can determine whether the reaction proceeds via an SNAr mechanism (addition-elimination) or a benzyne-type mechanism (elimination-addition). By calculating the energies of the transition states for each possible pathway, the most favorable mechanism can be identified.
Transition state analysis involves locating the first-order saddle point on the potential energy surface that connects the reactants and products. The geometry and energy of the transition state provide crucial information about the activation barrier of the reaction, which is directly related to the reaction rate. Furthermore, analysis of the vibrational frequencies of the transition state can confirm that it is indeed a true transition state (characterized by a single imaginary frequency) and can provide insights into the atomic motions involved in the reaction coordinate.
For this compound, the relative lability of the C-I, C-Br, and C-F bonds will be a key factor in determining reaction pathways. The C-I bond is the weakest and most polarizable, making it the most likely site for initial reaction in many cases, such as in cross-coupling reactions or the formation of organometallic reagents. Transition state analysis can quantify the energy barriers for the cleavage of each of these bonds, providing a theoretical basis for the observed regioselectivity.
Applications As a Synthetic Building Block and Precursor in Organic Synthesis
Construction of Complex Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest due to their unique electronic and photophysical properties. The synthesis of complex and highly substituted PAHs often relies on the use of functionalized building blocks that can be stitched together through various coupling methodologies.
While no specific examples utilizing 4-Bromo-1-fluoro-2-iodonaphthalene for the construction of complex PAHs have been documented in readily accessible scientific literature, its structure is ideally suited for such applications. One could envision a synthetic strategy where the iodine and bromine atoms are sequentially replaced with aryl or other extended π-systems through palladium-catalyzed cross-coupling reactions. This would allow for the systematic extension of the aromatic system, leading to the formation of larger, more complex PAHs with tailored properties.
Synthesis of Diversely Functionalized Naphthalene (B1677914) Derivatives for Advanced Materials
The ability to introduce a wide array of functional groups onto the naphthalene scaffold is crucial for the development of advanced materials. Functionalized naphthalenes are used in a variety of applications, from liquid crystals to fluorescent probes. researchgate.net The unique substitution pattern of this compound makes it a promising precursor for such materials.
For instance, selective coupling at the iodo and bromo positions could introduce moieties that impart specific liquid crystalline properties or create solvatochromic fluorophores. researchgate.net The remaining fluorine atom could serve to fine-tune the electronic properties of the final molecule or enhance its thermal and oxidative stability.
Role in the Elaboration of Specialized Organic Scaffolds
The development of novel organic scaffolds is a continuous endeavor in medicinal chemistry and materials science. The term "specialized organic scaffolds" refers to core molecular structures that can be further decorated to create libraries of compounds with diverse functions.
This compound can be considered a specialized scaffold in its own right. Its utility would lie in its ability to undergo a series of transformations to generate more complex and three-dimensional structures. For example, the halogen atoms could be replaced with groups that can participate in intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems fused to the naphthalene core.
Precursor for Optoelectronic Materials and Dyes
Naphthalene derivatives are important components in the design of organic optoelectronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The electronic properties of these materials can be finely tuned by the introduction of electron-donating and electron-withdrawing groups onto the aromatic core.
Advanced Spectroscopic Techniques for Structural and Mechanistic Studies Beyond Basic Identification
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 4-bromo-1-fluoro-2-iodonaphthalene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be essential for a complete assignment of its structure.
Given the asymmetry of the molecule, all four aromatic protons and ten carbon atoms of the naphthalene (B1677914) system are expected to be chemically non-equivalent, leading to complex but informative spectra.
Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is anticipated to show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at position 3 (H-3) would likely be the most deshielded due to the electronic effects of the adjacent iodine and fluorine atoms. The proton at the 8-position is expected to show a characteristic downfield shift due to the peri-interaction with the bromine atom at position 4. The coupling constants between adjacent protons (³JHH) would be crucial for establishing the connectivity of the aromatic rings.
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum would display ten unique signals. The carbons directly bonded to the halogens (C-1, C-2, C-4) will exhibit significant shifts and couplings. The C-F coupling (¹JCF) is typically large (around 250 Hz), providing a clear marker for C-1. The carbon bearing the iodine (C-2) is expected to be shifted upfield due to the "heavy atom effect," while the carbon attached to bromine (C-4) will also show a characteristic shift.
Predicted ¹⁹F NMR Spectrum: A ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at position 1. The chemical shift and coupling to the adjacent proton (H-3) and carbon atoms would further confirm its position.
2D NMR for Structural Confirmation:
COSY (Correlation Spectroscopy): Would reveal the coupling network between the aromatic protons, allowing for the assignment of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, aiding in the definitive assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This would be critical for assigning the quaternary carbons, including those bonded to the halogens, by observing correlations from nearby protons.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations |
| C-1 | - | ~158 (d, ¹JCF ≈ 250 Hz) | H-8, H-2 |
| C-2 | - | ~95 | H-3, H-1 |
| C-3 | ~8.0 (d) | ~135 | H-4, H-2 |
| C-4 | - | ~120 | H-3, H-5 |
| C-5 | ~7.8 (dd) | ~130 | H-6, H-4 |
| C-6 | ~7.6 (td) | ~128 | H-5, H-7 |
| C-7 | ~7.7 (td) | ~129 | H-6, H-8 |
| C-8 | ~8.2 (d) | ~127 | H-7, H-1 |
| C-4a | - | ~132 | H-3, H-5 |
| C-8a | - | ~134 | H-1, H-7 |
Note: The chemical shifts are estimates and can be influenced by solvent and other experimental conditions. 'd' denotes a doublet, 'dd' a doublet of doublets, and 'td' a triplet of doublets.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring system would appear in the 1600-1450 cm⁻¹ region. The C-F, C-Br, and C-I stretching vibrations will be found in the fingerprint region (below 1300 cm⁻¹). The C-F stretch is typically strong and appears around 1250-1000 cm⁻¹. The C-Br and C-I stretches occur at lower frequencies, generally in the 600-500 cm⁻¹ and below 500 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic C=C stretching bands are often strong in the Raman spectrum. Due to their high polarizability, the C-Br and C-I bonds are expected to give rise to intense Raman signals at low frequencies, which can be more easily observed than in the IR spectrum.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |
| C-F Stretch | 1250-1100 | 1250-1100 | Strong (IR) |
| C-Br Stretch | 650-550 | 650-550 | Strong (Raman) |
| C-I Stretch | ~500 | ~500 | Strong (Raman) |
X-ray Crystallography for Detailed Solid-State Structural Elucidation and Intermolecular Interaction Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, this analysis would provide definitive proof of the substitution pattern and reveal key details about its molecular geometry and intermolecular interactions.
The analysis would confirm the planarity of the naphthalene core and provide precise bond lengths and angles. Of particular interest would be the potential for non-covalent interactions, such as halogen bonding. nmrdb.org The iodine and bromine atoms, with their electropositive σ-holes, could act as halogen bond donors, interacting with the electron-rich regions of neighboring molecules, such as the aromatic π-system or another halogen atom. nmrdb.orgresearchgate.net The crystal packing is likely to be influenced by these directional interactions, leading to specific supramolecular architectures. rsc.org
Interactive Data Table: Expected Crystallographic Parameters for this compound
| Parameter | Predicted Value/Observation |
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric or non-centrosymmetric |
| C-F Bond Length | ~1.35 Å |
| C-Br Bond Length | ~1.90 Å |
| C-I Bond Length | ~2.10 Å |
| Intermolecular Interactions | Halogen bonding (e.g., I···π, Br···π, I···Br), π-π stacking |
Mass Spectrometry for Reaction Monitoring and Complex Product Characterization
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. It can also be employed to monitor the progress of a chemical reaction in real-time. chemrxiv.orgvscht.cz
In the synthesis of this compound, MS could be used to track the consumption of starting materials and the formation of the product. youtube.com High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition.
The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. The molecular ion peak [M]⁺ would be observed, and its isotopic pattern, particularly due to the presence of bromine (with its two isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance), would be a key identifier. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the cleavage of the aromatic ring system.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [C₁₀H₄⁷⁹BrFI]⁺ | 353.8 | Molecular ion |
| [C₁₀H₄⁸¹BrFI]⁺ | 355.8 | Molecular ion (isotope) |
| [C₁₀H₄FI]⁺ | 273.9 | Loss of Br |
| [C₁₀H₄BrF]⁺ | 225.9 | Loss of I |
| [C₁₀H₄I]⁺ | 254.9 | Loss of Br and F |
Future Directions and Emerging Research Avenues for 4 Bromo 1 Fluoro 2 Iodonaphthalene
Development of More Sustainable and Green Synthetic Protocols
The synthesis of polyhalogenated aromatic compounds traditionally relies on methods that can be harsh and environmentally taxing. rsc.org Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to 4-bromo-1-fluoro-2-iodonaphthalene and its derivatives.
Key areas of exploration will likely include:
Catalytic Halogenation: Moving away from stoichiometric halogenating agents towards catalytic systems can significantly improve the environmental footprint of the synthesis. For instance, indole-catalyzed electrophilic bromination has been shown to be an environmentally benign method for a range of aromatic substrates. rsc.org Adapting such catalytic systems for the selective halogenation of naphthalene (B1677914) precursors could offer a greener pathway.
Oxidative Halogenation with Green Oxidants: The use of halide salts in combination with clean oxidants like hydrogen peroxide (H₂O₂) is a promising green alternative. rsc.org This approach, which can be catalyzed by high-oxidation-state metal complexes, generates water as the primary byproduct, making it highly attractive. rsc.org Research into optimizing these conditions for the specific halogenation pattern of this compound is a viable future direction.
Mechanochemistry: Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force (e.g., ball milling), is an emerging sustainable technique. mdpi.com It often proceeds solvent-free or with minimal solvent, reduces reaction times, and can lead to quantitative yields. mdpi.com Exploring the mechanochemical synthesis of halogenated naphthalenes could provide a scalable and environmentally friendly production method.
Recyclable Catalysts and Solvents: The use of recyclable catalysts and solvents, such as Brønsted acidic ionic liquids, can significantly enhance the sustainability of synthetic protocols. rsc.org These ionic liquids can act as both the catalyst and the solvent and can be recycled for multiple consecutive runs without a significant loss in activity. rsc.org
| Green Synthesis Strategy | Principle | Potential Advantage for this compound Synthesis |
| Indole-Catalyzed Halogenation | Uses a non-toxic, organic catalyst to facilitate electrophilic halogenation. rsc.org | Avoids harsh reagents and chlorinated solvents. rsc.org |
| Oxidative Halogenation | Employs halide salts with green oxidants like H₂O₂. rsc.org | Produces water as the main byproduct, enhancing atom economy. rsc.org |
| Mechanochemistry | Solvent-free or low-solvent reactions induced by mechanical energy. mdpi.com | Reduces waste, reaction time, and energy consumption. mdpi.com |
| Recyclable Ionic Liquids | The ionic liquid serves as both catalyst and solvent and can be reused. rsc.org | Simplifies purification and reduces overall waste. rsc.org |
Exploration of Novel Catalytic Systems for Challenging Functionalizations
The presence of three different halogens (I, Br, F) on the naphthalene core of this compound offers a unique platform for selective functionalization. The well-established reactivity order in transition-metal-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl > C-F) provides a predictable roadmap for sequential modifications. thieme-connect.com
Future research will likely focus on:
Site-Selective Cross-Coupling: Developing highly selective catalytic systems that can discriminate between the C-I and C-Br bonds is a primary objective. This would allow for the stepwise introduction of different functional groups at the 2- and 4-positions, creating highly complex and valuable molecules. thieme-connect.com Palladium and nickel-based catalysts are commonly used for such transformations. youtube.com
Orthogonal Functionalization: Beyond the standard reactivity, research into "orthogonal" catalytic systems that can invert the natural reactivity order through ligand design, additive effects, or photochemical methods is a burgeoning field. nih.govnih.gov Such systems would enable the functionalization of the C-Br bond while leaving the more reactive C-I bond intact, providing unparalleled synthetic flexibility.
C-F Bond Activation: While the C-F bond is the most inert, its activation and functionalization are of great interest for late-stage modification of molecules. Research into catalysts capable of selectively activating the C-F bond in the presence of other halogens would be a significant breakthrough.
Multi-component Reactions: Designing catalytic processes that can engage multiple components in a single operation to build molecular complexity rapidly is a key goal. rsc.org A three-component reaction involving this compound, an olefin, and an alkyl bromide, for instance, could generate multifunctional naphthalenes in a single step. rsc.org
| Halogen Bond | Relative Reactivity in Cross-Coupling | Potential Functionalization Strategy |
| C-I | Highest | Selective Suzuki, Sonogashira, or Buchwald-Hartwig coupling under mild conditions. youtube.com |
| C-Br | Intermediate | Coupling after functionalization of the C-I bond, or selective coupling using specialized catalysts. nih.govnih.gov |
| C-F | Lowest | Late-stage functionalization using catalysts designed for C-F activation. |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages in terms of safety, efficiency, and scalability, particularly for hazardous reactions like halogenations. rsc.orgrsc.org
Future research avenues in this area include:
Safe Handling of Halogenating Agents: The use of highly reactive and toxic halogenating agents like elemental bromine or iodine can be managed more safely in a flow chemistry setup. rsc.org The small reaction volumes and precise control over stoichiometry and temperature minimize the risks associated with these hazardous materials. rsc.org
Enhanced Reaction Control: Flow reactors provide superior heat and mass transfer compared to batch reactors. njbio.com This allows for highly exothermic halogenation reactions to be controlled effectively, preventing runaway reactions and improving selectivity. njbio.com
Multi-step Telescoped Synthesis: Integrating multiple reaction steps into a continuous flow process without isolating intermediates can significantly streamline the synthesis of complex derivatives from this compound. nih.gov This approach can also incorporate in-line purification, leading to a fully automated synthesis. syncrest.com
Automated Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, temperature) to identify the optimal parameters for the selective functionalization of this compound, accelerating the discovery of new synthetic methodologies.
Harnessing Halogen Bonding for Supramolecular Assembly and Material Design
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region on another molecule. nih.govresearchgate.net The strength and directionality of halogen bonds make them a powerful tool in crystal engineering and the design of supramolecular materials. researchgate.netrsc.org
For this compound, future research will likely explore:
Hierarchical Supramolecular Assembly: The presence of three different halogen atoms allows for the programming of complex supramolecular architectures. The iodine atom is the strongest halogen bond donor, followed by bromine, while fluorine is generally a poor donor. This hierarchy can be used to direct the self-assembly of molecules into specific 2D or 3D networks. nih.govrsc.org
Crystal Engineering: By understanding and controlling the halogen bonding interactions (e.g., Type I vs. Type II contacts), it is possible to design crystals with specific packing motifs and physical properties. nih.gov This is crucial for the development of new organic electronic materials, such as organic field-effect transistors (OFETs), where molecular packing dictates charge transport properties. rsc.org
Functional Materials: The directed self-assembly of this compound derivatives through halogen bonding could lead to the creation of novel functional materials, such as liquid crystals, gels, and porous organic frameworks with applications in sensing, separation, and catalysis. rsc.orgrsc.orgrsc.org
| Halogen | Halogen Bond Donor Strength | Potential Role in Supramolecular Assembly |
| Iodine | Strongest | Primary directional interaction for building the main supramolecular framework. nih.gov |
| Bromine | Intermediate | Secondary interaction to fine-tune the molecular packing and properties. nih.gov |
| Fluorine | Weakest/Negligible | Generally acts as a hydrogen bond acceptor rather than a halogen bond donor. |
Computational Design and Predictive Modeling of Next-Generation Halogenated Naphthalene Derivatives
Computational chemistry and predictive modeling are indispensable tools for accelerating the design and discovery of new molecules and materials.
For this compound and its derivatives, future research will benefit from:
Predicting Reaction Selectivity: Computational models, including graph-convolutional neural networks, can be trained on large datasets of chemical reactions to predict the site selectivity of C-H or C-X (halogen) functionalization reactions. rsc.org Applying these models to this compound could help chemists prioritize synthetic routes that are most likely to succeed.
Modeling Supramolecular Interactions: Molecular dynamics simulations and quantum chemical calculations can be used to model the non-covalent interactions, including halogen bonding and π-π stacking, that govern the self-assembly of these molecules. osti.gov This allows for the in silico design of supramolecular structures with desired topologies and properties.
Designing Functional Materials: Computational screening can be used to predict the electronic and photophysical properties of a wide range of virtual derivatives of this compound. This can guide synthetic efforts towards the most promising candidates for applications in organic electronics and photonics. rsc.org
Automatic Mechanism Generation: Software tools can automatically generate detailed reaction mechanisms for complex chemical processes, such as the formation of polycyclic aromatic hydrocarbons (PAHs) in combustion. mit.edumit.edu Similar approaches could be adapted to explore the reaction space of halogenated naphthalenes, uncovering novel transformations and potential byproducts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-bromo-1-fluoro-2-iodonaphthalene, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of polyhalogenated naphthalenes often involves sequential halogenation or cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce aryl groups using boronic acids (e.g., 6-bromo-2-fluoro-3-iodophenylboronic acid, as noted in ). Halogenation sequences (e.g., bromination followed by iodination) require careful control of temperature and stoichiometry to avoid overhalogenation. Catalytic systems like Pd(PPh₃)₄ and ligand optimization are critical for minimizing side reactions. highlights similar protocols for Suzuki coupling in polyhalobenzenes, emphasizing anhydrous conditions and inert atmospheres .
Q. How can NMR and mass spectrometry be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The fluorine atom induces distinct splitting patterns in adjacent protons. For example, coupling constants (J values) between fluorine and hydrogen in aromatic systems typically range from 8–12 Hz.
- 19F NMR : Provides direct confirmation of fluorine substitution and electronic environment.
- HRMS (High-Resolution Mass Spectrometry) : Expected molecular ion [M+H]⁺ for C₁₀H₅BrF⁺ (calc. 268.9012) and isotopic patterns for Br (1:1) and I (1:1) aid in validation.
- Reference: Similar characterization workflows are described in for bromonaphthalene derivatives .
Q. What are the key challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Heavy atoms (Br, I) enhance X-ray scattering but increase crystal disorder. Slow evaporation from dichloromethane/hexane mixtures at 4°C is recommended. Twinning issues (common in halogenated aromatics) can be resolved using SHELXD for structure solution and SHELXL for refinement ( ). Data collection at low temperatures (100 K) minimizes thermal motion artifacts.
Advanced Research Questions
Q. How do steric and electronic effects of bromo, fluoro, and iodo substituents influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Iodo groups (larger atomic radius) dominate steric hindrance, directing coupling to less hindered positions.
- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, slowing oxidative addition. Bromine, being less electronegative, allows moderate reactivity.
- Case Study : In Suzuki couplings, boronic acids preferentially react at iodine-substituted sites due to lower bond dissociation energy (C–I vs. C–Br/C–F). and provide examples of regioselective couplings in trihalogenated systems .
Q. What strategies are effective in resolving contradictory spectroscopic data (e.g., unexpected splitting in ¹H NMR)?
- Methodological Answer :
- Step 1 : Verify sample purity via TLC or HPLC. Impurities (e.g., residual solvents) can mimic splitting.
- Step 2 : Use 2D NMR (COSY, NOESY) to assign coupling networks. For fluorine-induced splitting, ¹H-¹⁹F HOESY experiments clarify through-space interactions.
- Step 3 : Computational modeling (DFT) predicts NMR chemical shifts and coupling constants. Tools like ACD/Labs or Gaussian align experimental and theoretical data.
- Reference: emphasizes iterative data reconciliation in qualitative research .
Q. How can researchers design experiments to probe the thermal stability of this compound under reaction conditions?
- Methodological Answer :
- TGA (Thermogravimetric Analysis) : Measures decomposition onset temperatures (typically >200°C for halogenated naphthalenes).
- In Situ FTIR : Monitors bond cleavage (e.g., C–I dissociation at ~300°C).
- Controlled Heating in Solvent : Reflux in toluene (110°C) with periodic sampling for GC-MS to detect degradation byproducts.
- Safety Note : Halogenated compounds may release toxic fumes (HBr, HI); use scrubbers and fume hoods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
